Cas no 830-54-6 (8-Methoxy-3-methyl-1H-isochromen-1-one)

8-Methoxy-3-methyl-1H-isochromen-1-one is a synthetic organic compound belonging to the isocoumarin class, characterized by its methoxy and methyl substituents at the 8- and 3-positions, respectively. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research. Its isocoumarin core is known for bioactivity, making it a valuable intermediate in the synthesis of bioactive molecules. The methoxy group enhances solubility and stability, while the methyl substitution can influence regioselectivity in further derivatization. The compound is typically used in heterocyclic chemistry and as a building block for developing novel therapeutic agents. Its well-defined structure ensures reproducibility in research applications.
8-Methoxy-3-methyl-1H-isochromen-1-one structure
830-54-6 structure
Product Name:8-Methoxy-3-methyl-1H-isochromen-1-one
CAS No:830-54-6
MF:C11H10O3
MW:190.195303440094
CID:678578
PubChem ID:12290492
Update Time:2025-06-28

8-Methoxy-3-methyl-1H-isochromen-1-one Chemical and Physical Properties

Names and Identifiers

    • 8-Methoxy-3-methyl-1H-isochromen-1-one
    • 8-methoxy-3-methylisochromen-1-one
    • 830-54-6
    • 8-methoxy-3-methylisocoumarin
    • DTXSID40484901
    • Inchi: 1S/C11H10O3/c1-7-6-8-4-3-5-9(13-2)10(8)11(12)14-7/h3-6H,1-2H3
    • InChI Key: FVUUBMHYXQNJEA-UHFFFAOYSA-N
    • SMILES: O1C(C2C(=CC=CC=2C=C1C)OC)=O

Computed Properties

  • Exact Mass: 190.062994177g/mol
  • Monoisotopic Mass: 190.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.5Ų

8-Methoxy-3-methyl-1H-isochromen-1-one Pricemore >>

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Additional information on 8-Methoxy-3-methyl-1H-isochromen-1-one

Recent Advances in the Study of 8-Methoxy-3-methyl-1H-isochromen-1-one (CAS: 830-54-6)

8-Methoxy-3-methyl-1H-isochromen-1-one (CAS: 830-54-6) is a biologically active compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the isochromenone family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and therapeutic potential, making it a promising candidate for drug development.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic optimization of 8-Methoxy-3-methyl-1H-isochromen-1-one to enhance its bioactivity. The study employed a combination of computational modeling and organic synthesis techniques to identify key structural modifications that could improve its binding affinity to target proteins. The results demonstrated that subtle changes in the methoxy and methyl substituents significantly influenced the compound's interaction with enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug design.

Another recent study, featured in Bioorganic & Medicinal Chemistry Letters, explored the antimicrobial properties of 8-Methoxy-3-methyl-1H-isochromen-1-one. The research team conducted in vitro assays against a panel of pathogenic bacteria and fungi, revealing potent inhibitory effects against several drug-resistant strains. Molecular docking simulations further indicated that the compound disrupts bacterial cell wall synthesis by targeting key enzymes, such as penicillin-binding proteins. These findings highlight its potential as a novel antimicrobial agent, particularly in the face of rising antibiotic resistance.

In addition to its pharmacological applications, 8-Methoxy-3-methyl-1H-isochromen-1-one has also been investigated for its role in chemical synthesis. A recent article in Organic Letters detailed a novel catalytic method for the efficient synthesis of this compound using palladium-catalyzed cyclization. This approach not only improved the yield and purity of the product but also reduced the environmental impact of the synthesis process, aligning with the principles of green chemistry. The study's authors emphasized the scalability of this method, which could facilitate large-scale production for industrial applications.

Despite these promising advancements, challenges remain in the clinical translation of 8-Methoxy-3-methyl-1H-isochromen-1-one. Pharmacokinetic studies, as reported in a recent issue of Drug Metabolism and Disposition, revealed that the compound exhibits moderate bioavailability and rapid metabolism in vivo. Researchers are now exploring prodrug strategies and formulation optimizations to address these limitations. For instance, encapsulation in lipid-based nanoparticles has shown potential in enhancing its stability and targeted delivery, as demonstrated in a preclinical study published in the International Journal of Pharmaceutics.

In conclusion, 8-Methoxy-3-methyl-1H-isochromen-1-one (CAS: 830-54-6) represents a versatile compound with significant potential in both pharmaceutical and chemical research. Recent studies have shed light on its diverse bioactivities, optimized synthesis, and therapeutic applications. However, further research is needed to overcome pharmacokinetic challenges and fully realize its clinical potential. As the scientific community continues to explore this compound, it is poised to make meaningful contributions to drug discovery and development in the coming years.

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